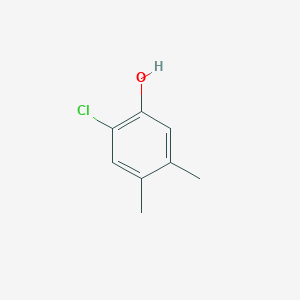

2-Chloro-4,5-dimethylphenol

描述

2-Chloro-4,5-dimethylphenol is an organic compound with the molecular formula C8H9ClO and a molecular weight of 156.61 g/mol . It is also known by other names such as 2-chloro-4,5-xylenol and 3,4-dimethyl-6-chlorophenol . This compound is a chlorinated derivative of phenol and is characterized by the presence of two methyl groups and one chlorine atom attached to the benzene ring.

准备方法

合成路线和反应条件

2-氯-4,5-二甲基苯酚的合成可以通过多种方法实现。一种常见的方法是用硫酰氯作为氯化剂对3,4-二甲基苯酚进行氯化。 反应通常在四氯乙烯等溶剂和三氯化铝等催化剂的存在下进行 . 反应条件包括在30-45°C下进行4-6小时的低温氯化阶段,然后在50-65°C下进行1-2小时的高温氯化阶段 .

工业生产方法

在工业环境中,2-氯-4,5-二甲基苯酚的生产可能涉及大规模氯化工艺,并优化反应条件以确保高产率和纯度。使用连续流反应器和先进的分离技术可以提高生产过程的效率。

化学反应分析

反应类型

2-氯-4,5-二甲基苯酚会发生各种化学反应,包括:

氧化反应: 该化合物可以被氧化生成相应的醌类或其他氧化衍生物。

还原反应: 还原反应可以将该化合物转化为氯化程度较低或脱氯的苯酚。

取代反应: 该化合物中的氯原子可以通过亲核取代反应被其他官能团取代。

常用试剂和条件

氧化反应: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原反应: 常用还原剂包括硼氢化钠和氢化铝锂。

取代反应: 甲醇钠或乙醇钠等亲核试剂可以促进取代反应。

主要生成产物

氧化反应: 形成醌类或羟基化衍生物。

还原反应: 形成氯化程度较低的苯酚。

取代反应: 形成具有不同官能团的取代苯酚。

科学研究应用

Pharmaceutical Applications

2-Chloro-4,5-dimethylphenol has been investigated for its potential use in pharmaceuticals, particularly as an antimicrobial agent. Its mechanism of action is not fully understood but is believed to involve disruption of cellular processes in bacteria.

Case Studies

- Antibacterial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria, suggesting its potential as a disinfectant or preservative in pharmaceutical formulations .

- Dermatological Uses : Research indicates that this compound may be effective in treating skin infections due to its ability to inhibit microbial growth on the skin surface .

Agricultural Applications

In agriculture, this compound is utilized primarily as a herbicide or fungicide. Its effectiveness against certain pests makes it valuable for crop protection.

Case Studies

- Herbicidal Efficacy : Field trials have shown that formulations containing this compound can effectively control weeds in various crops without causing significant harm to the plants themselves .

- Environmental Impact : Studies assessing the environmental fate of this compound indicate that it has low bioaccumulation potential and is readily biodegradable under specific conditions, which is advantageous for sustainable agricultural practices .

Material Science Applications

This compound is also explored for its role in material science, particularly in the synthesis of polymers and resins.

Case Studies

- Polymer Synthesis : Research has focused on incorporating this compound into polymer matrices to enhance thermal stability and mechanical properties of the resulting materials .

- Coatings and Adhesives : Its chemical properties make it suitable for developing coatings and adhesives with improved resistance to moisture and chemicals .

作用机制

2-氯-4,5-二甲基苯酚的作用机制涉及它与微生物细胞膜的相互作用,导致膜完整性破坏并抑制微生物生长 . 该化合物的酚类结构使它能够穿透细胞膜,干扰重要的细胞过程,最终导致细胞死亡。

相似化合物的比较

类似化合物

- 2-氯-4,5-二甲苯酚

- 3,4-二甲基-6-氯苯酚

- 6-氯-3,4-二甲苯酚

比较

2-氯-4,5-二甲基苯酚由于其在苯环上的特定取代模式而独一无二,赋予其独特的化学和生物学特性。 与其他类似化合物相比,它表现出增强的抗菌活性,并具有稳定性,使其成为各种应用中宝贵的化合物 .

生物活性

2-Chloro-4,5-dimethylphenol (CDMP), also known as 2-chloro-p-xylenol, is an organic compound with the molecular formula C₈H₉ClO. It has garnered attention in various fields due to its notable biological activities , particularly in antimicrobial applications. This article delves into the biological activity of CDMP, highlighting its mechanisms, efficacy against pathogens, and potential applications based on diverse research findings.

Chemical Structure and Properties

CDMP is characterized by a chlorinated phenolic structure, where a chlorine atom is substituted at the second position of the aromatic ring, while two methyl groups are present at the fourth and fifth positions. Its molecular weight is approximately 156.61 g/mol. The unique arrangement of substituents enhances its biological activity compared to other chlorinated phenols.

The primary biological activity of CDMP is its antimicrobial properties . Research indicates that it exhibits significant antibacterial effects against various Gram-positive and Gram-negative bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The proposed mechanism involves the disruption of bacterial cell membranes, leading to cell lysis and death. This makes CDMP a candidate for use in disinfectants and biocidal formulations .

Efficacy Studies

A summary of studies assessing the efficacy of CDMP against different pathogens is presented in Table 1 below:

| Pathogen | Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | 0.5 - 1 µg/mL | |

| Escherichia coli | Gram-negative | 2 - 4 µg/mL | |

| Pseudomonas aeruginosa | Gram-negative | 4 - 8 µg/mL |

These findings suggest that CDMP possesses potent antibacterial activity, making it suitable for various applications in healthcare and sanitation.

Toxicological Profile

While CDMP shows promise as an antimicrobial agent, its safety profile must also be considered. Studies indicate that it can act as an irritant to skin and mucous membranes, necessitating caution during handling. Furthermore, its structural similarity to other chlorinated compounds raises concerns regarding potential toxicity and environmental persistence.

Corrosion Inhibition

In addition to its antimicrobial properties, CDMP has been studied for its ability to act as a corrosion inhibitor for metals. It has demonstrated effectiveness in protecting mild steel and aluminum from corrosion in acidic and saline environments. The mechanism involves forming a protective film on metal surfaces, preventing corrosive agents from causing damage.

Applications in Industry

Due to its diverse biological activities, CDMP finds applications across several industries:

- Healthcare : Used in disinfectants and antiseptics.

- Agriculture : Potential use as a biocide.

- Materials Science : Investigated for corrosion resistance.

Case Studies

Several case studies highlight the practical applications of CDMP:

- Disinfectant Formulations : A study evaluated the effectiveness of CDMP-based disinfectants in hospital settings, demonstrating a significant reduction in microbial load on surfaces compared to traditional disinfectants.

- Corrosion Resistance : Research involving mild steel exposed to saline solutions showed that CDMP effectively reduced corrosion rates by forming a protective barrier on the metal surface.

属性

IUPAC Name |

2-chloro-4,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-5-3-7(9)8(10)4-6(5)2/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOJLBXHRBFLLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041404 | |

| Record name | 2-Chloro-4,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-04-5 | |

| Record name | 2-Chloro-4,5-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4,5-dimethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-chloro-4,5-dimethylphenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15658 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Chloro-4,5-dimethylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4,5-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-4,5-DIMETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/601F79M480 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-chloro-4,5-dimethylphenol react differently from its bromo- and iodo- counterparts when oxidized by Fremy's salt?

A1: The research article [] investigates the halogen shift occurring in 2-halo-4,5-dimethylphenols when oxidized by Fremy's salt. While 2-bromo-6-deuterio-4,5-dimethylphenol undergoes a 1,3-bromine shift to yield mainly 3-bromo-4,5-dimethylpyrocatechol, the 2-chloro analog shows less pronounced reactivity. Oxidation of this compound yields a mixture of 4,5-dimethylpyrocatechol (major product) and 3-chloro-4,5-dimethylpyrocatechol (minor product) []. This suggests that while a 1,3-chlorine shift is possible, it is less favorable than the bromine shift. Interestingly, the 2-iodo compound yields only 4,5-dimethylpyrocatechol, indicating no 1,3-iodine shift occurs under these conditions []. This difference in reactivity can be attributed to the differences in halogen size and electronegativity influencing the reaction mechanism.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。